
5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carbaldehyde is a chemical compound with the CAS Number: 2344680-58-4 . It has a molecular weight of 241.12 . The IUPAC name for this compound is 5-(perfluoroethoxy)picolinaldehyde . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The InChI code for 5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carbaldehyde is 1S/C8H4F5NO2/c9-7(10,11)8(12,13)16-6-2-1-5(4-15)14-3-6/h1-4H . The InChI key is MJYFXAKOZUDHLZ-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives have been studied extensively . The ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines is based on the aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate .Physical And Chemical Properties Analysis
As mentioned earlier, 5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carbaldehyde is a liquid compound with a molecular weight of 241.12 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Novel Synthesis Approaches
1. Synthesis of Quinone-fused Corroles : A study by Vale et al. (2007) describes the synthesis of novel quinone-fused corrole derivatives using a gallium(III)(pyridine) complex of 5,10,15-tris(pentafluorophenyl)corrole-3-carbaldehyde as a precursor. This research highlights the potential for creating novel compounds with unique properties through the manipulation of pyridine derivatives (Vale et al., 2007).
2. Structure of Dimethylindium-pyridine-2-carbaldehyde Oximate : Research by Shearer et al. (1980) on the crystal and molecular structure of a dimethylindium complex with pyridine-2-carbaldehyde oximate provides insights into the coordination chemistry of pyridine derivatives. This study may inform the structural design of metal complexes involving similar pyridine-based ligands (Shearer et al., 1980).
3. Fluorescence Properties of Pyrazolo Naphthyridines : Patil et al. (2010) synthesized heterocyclic orthoaminoaldehyde derivatives and studied their photophysical properties. The manipulation of substituents on the pyridine ring influenced the absorption and emission properties, suggesting potential applications in developing fluorescent probes or materials (Patil et al., 2010).
Potential Ligand Systems
1. Synthesis of (N-Arylaminomethyl)pyridine-N-oxides : Nienkemper et al. (2008) explored the synthesis of (N-arylaminomethyl)pyridine-N-oxides, leading to the formation of N,O-chelate aluminum complexes. This research highlights the versatility of pyridine derivatives as ligands in organometallic chemistry, with implications for catalyst design and materials science (Nienkemper et al., 2008).
Safety and Hazards
The safety information for 5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carbaldehyde indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This will allow for the creation of more diverse functional groups and the potential for new bioactive molecules.
Propiedades
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethoxy)pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10,11)8(12,13)16-6-2-1-5(4-15)14-3-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYFXAKOZUDHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)(F)F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,1,2,2,2-Pentafluoroethoxy)pyridine-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2554939.png)
![1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2554941.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide](/img/structure/B2554942.png)
![Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2554945.png)
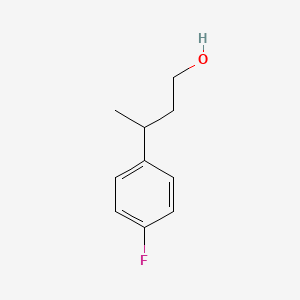
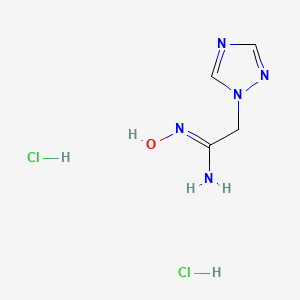
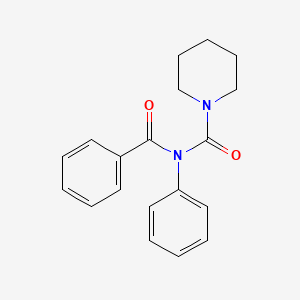
![[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B2554951.png)
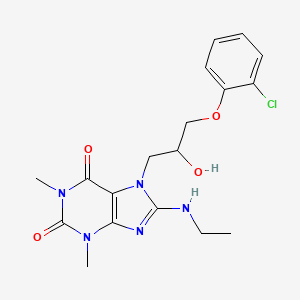
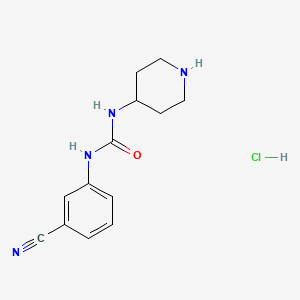
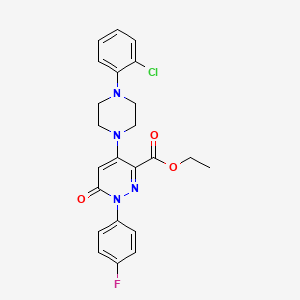
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2554957.png)
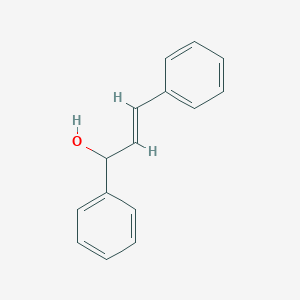
![Methyl 2-[[4-benzyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2554959.png)